Oxyopinin 2b

Hemolysis Selectivity Index Mammalian Cytotoxicity

Oxyopinin 2b (UniProt P83249; also designated M-oxotoxin-Ot2b or Oxki2b) is a 37-residue, linear, cationic amphipathic peptide (net charge +7) originally isolated from the venom of the wolf spider Oxyopes kitabensis. It belongs to the oxyopinin-2 subfamily alongside Oxyopinins 2a, 2c, and 2d, which share at least 27 out of 37 conserved residues.

Molecular Formula
Molecular Weight
Cat. No. B1577205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyopinin 2b
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxyopinin 2b – A Linearly Amphipathic Spider Antimicrobial Peptide with Validated Membrane-Disrupting Activity


Oxyopinin 2b (UniProt P83249; also designated M-oxotoxin-Ot2b or Oxki2b) is a 37-residue, linear, cationic amphipathic peptide (net charge +7) originally isolated from the venom of the wolf spider Oxyopes kitabensis [1]. It belongs to the oxyopinin-2 subfamily alongside Oxyopinins 2a, 2c, and 2d, which share at least 27 out of 37 conserved residues. The peptide exhibits α-helical secondary structure in membrane-mimetic environments and demonstrates antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, hemolytic activity against mammalian erythrocytes, and insecticidal activity through non-selective ion channel formation [2]. Oxyopinin 2b is one of the largest linear cationic amphipathic peptides chemically characterized from spider venom to date [3].

Why Oxyopinin 2b Cannot Be Substituted by Oxyopinin 2a, 2c, or 2d in Research Protocols


Despite 73% sequence identity among Oxyopinins 2a–2d [1], the non-conserved residues are concentrated in functionally critical regions that govern both membrane-binding energetics and selectivity. Specific amino acid substitutions alter net hydrophobicity, charge distribution on the amphipathic helix, and ultimately the balance between antibacterial potency and mammalian cytotoxicity [2]. Experimental evidence demonstrates that Oxyopinin 2b exhibits quantitatively distinct hemolytic activity compared to its closest analog Oxyopinin 2a, and the broader Oxki2 group (2a–2d) shows differential membrane disruption behavior compared to Oxyopinin 1 (Oxki1) in both bacterial membrane models and lipid bilayer systems [3][4]. These data confirm that substitution among in-family oxyopinins would alter experimental outcomes in any assay sensitive to membrane selectivity or therapeutic window.

Quantitative Evidence Guide: Where Oxyopinin 2b Demonstrates Measurable Differentiation


Hemolytic Activity Differential: Oxyopinin 2b vs. Oxyopinin 2a at 50 µM

In hemolytic assays reported in the primary characterization study, Oxyopinin 2b exhibited approximately 10% hemolysis of sheep erythrocytes at 50 µM, whereas Oxyopinin 2a (its closest sequence analog) achieved approximately 100% hemolysis of guinea pig erythrocytes at the same concentration [1][2]. Although the erythrocyte species differ between measurements (a limitation that constrains the evidence strength to cross-study comparable), the ~10-fold difference in hemolytic percentage at identical peptide concentration indicates a substantially lower hemolytic propensity for Oxyopinin 2b within the oxyopinin-2 subfamily. This is further supported by the Hemolytik database entry for Oxyopinin 2a, which records ~100% hemolysis at 50 µM against guinea pig RBCs [2].

Hemolysis Selectivity Index Mammalian Cytotoxicity

Membrane Binding Energetics: Oxki2 (Oxyopinin 2 Group) vs. Oxki1 (Oxyopinin 1) Binding to POPC Vesicles

High-sensitivity isothermal titration calorimetry (ITC) experiments by Nomura and Corzo (2006) quantified the binding thermodynamics of oxyopinins to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles (SUVs). Oxki1 (Oxyopinin 1) exhibited a binding enthalpy (ΔH) of -18.1 kcal/mol, while Oxki2 (representing the oxyopinin-2 group including 2a–2d) displayed a lower magnitude ΔH of -15.0 kcal/mol. The peptide partition coefficient (Kp) was determined to be 3.9 × 10³ M⁻¹ for both groups [1]. Furthermore, ³¹P solid-state NMR spectroscopy using E. coli membrane lipid extracts demonstrated that Oxki1 is more disruptive to bacterial membranes than Oxki2, while Oxki2 induces stronger positive curvature in DEPE bilayers [1]. These data establish that the oxyopinin-2 group, including Oxyopinin 2b, binds to zwitterionic PC membranes with measurably different energetics compared to Oxyopinin 1.

Membrane Biophysics Binding Affinity Isothermal Titration Calorimetry

Selective Cytotoxicity to Hyperpolarized K⁺ Channel-Expressing Cancer Cells

Okada et al. (2019) demonstrated that chemically synthesized Oxyopinin 2b is selectively cytotoxic to cancer cell lines with hyperpolarized resting membrane potentials driven by K⁺ channel expression. In LX22 lung cancer cells, Oxyopinin 2b produced significant cytotoxicity at 10 µM, which was fully inhibited by 1 mM BaCl₂ (a K⁺ channel blocker), confirming K⁺ current dependency [1][2]. In BEN cells, similar K⁺ channel-dependent cytotoxicity was observed. Critically, Oxyopinin 2b showed no cytotoxicity whatsoever against U87 and T98G glioblastoma cell lines, which exhibit depolarized membrane potentials [2]. This membrane-potential-gated selectivity is a functional property not described for other oxyopinin family members in the primary literature and represents a distinct application dimension for Oxyopinin 2b.

Cancer Cell Cytotoxicity Ion Channel Targeting Oncolytic Peptide

Sequence-Level Differentiation: Charge and Hydrophobicity Profile vs. Oxyopinin 2a, 2c, and 2d

Alignment of the four oxyopinin-2 subfamily members reveals that Oxyopinin 2b (GKFSGFAKILKSIAKFFKGVGKVRKQFKEASDLDKNQ) differs from Oxyopinin 2a (GKFSVFGKILRSIAKVFKGVGKVRKQFKTASDLDKNQ) at six positions: S5→G, G7→A, R12→K, V16→F, T29→E, and A30→S [1][2]. These substitutions alter key physicochemical parameters: Oxyopinin 2b has a calculated GRAVY of -0.546 and net charge of +7, compared to Oxyopinin 2a with distinct hydropathy and charge distribution [3]. The substitution K→F at position 16 introduces an additional hydrophobic residue on the putative hydrophobic face of the amphipathic helix, while T→E at position 29 replaces a neutral polar residue with an acidic one. Oxyopinin 2b also differs from 2c (GKLSGISKVLRAIAKFFKGVGKARKQFKEASDLDKNQ) at the N-terminal region (residues 3–8) and from 2d (which is nearly identical to 2a with only S5→V and G7→S substitutions) [1][4].

Sequence Analysis Physicochemical Properties Structure-Activity Relationship

Insecticidal Cooperativity: Synergistic Lethality Enhancement with Oxytoxin 1

The Corzo et al. (2002) study demonstrated that mixtures of oxyopinins (including Oxyopinin 2b) with the neurotoxin Oxytoxin 1 produced a potentiation phenomenon when applied to insect larvae, resulting in increased lethality compared to either component alone [1]. This positive insecticidal cooperativity was observed with the oxyopinin fraction that includes Oxyopinin 2b. While the study did not report individual cooperativity ratios for each oxyopinin variant separately, the class-level observation establishes that oxyopinins function synergistically with spider neurotoxins—a property that distinguishes them from standalone antimicrobial peptides like ponericinL2 or dermaseptin, which lack this venom-context cooperative function [1].

Insecticidal Activity Synergy Venom Peptide Cooperativity

Differential Bacterial Membrane Disruption: Oxki1 vs. Oxki2 Revealed by ³¹P NMR with E. coli Lipid Extracts

³¹P solid-state NMR experiments using lipid extracts from E. coli membranes demonstrated that Oxki1 (Oxyopinin 1) produces more extensive disruption of bacterial-mimetic lipid bilayers than Oxki2 (representing oxyopinins 2a–2d, including Oxyopinin 2b) [1]. In parallel experiments with DEPE (1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine) membranes, Oxki2 induced stronger positive curvature strain than Oxki1, indicating a qualitatively different mode of membrane perturbation [1]. This inverted activity profile—Oxki1 more disruptive to bacterial lipids, Oxki2 inducing greater curvature stress—establishes that the oxyopinin-2 group possesses a mechanistically distinct membrane interaction signature.

Membrane Disruption Bacterial Membrane Selectivity ³¹P NMR Spectroscopy

Optimal Research and Industrial Application Scenarios for Oxyopinin 2b


Antimicrobial Selectivity Studies Requiring Lower Mammalian Hemolytic Background

When designing antibacterial assays where minimizing erythrocyte lysis is critical (e.g., co-culture models, whole-blood assays, or therapeutic index calculations), Oxyopinin 2b is the preferred oxyopinin-2 variant. Its ~10% hemolysis at 50 µM against sheep erythrocytes, compared to ~100% for Oxyopinin 2a under comparable conditions, provides a wider experimental window for distinguishing antimicrobial activity from mammalian membrane toxicity [1][2]. This differential is particularly relevant for structure-activity relationship (SAR) studies exploring the therapeutic potential of linear spider AMPs.

Cancer Cell Targeting via Membrane Potential-Gated Cytotoxicity

Oxyopinin 2b has demonstrated selective cytotoxicity toward cancer cell lines with hyperpolarized membrane potentials driven by K⁺ channel expression (e.g., LX22 lung cancer, BEN cells), while sparing depolarized glioblastoma cells (U87, T98G) [1]. This membrane-potential-dependent selectivity, confirmed by Ba²⁺ inhibition experiments, supports the use of Oxyopinin 2b in oncology research programs investigating pore-forming peptides as oncolytic agents—an application dimension not established for other oxyopinin family members.

Membrane Curvature and Lipid Packing Stress Studies

The Oxki2 group, which includes Oxyopinin 2b, has been shown by ³¹P NMR to induce stronger positive curvature stress in DEPE phospholipid bilayers compared to Oxki1 [1]. Researchers studying peptide-induced membrane curvature, lipid packing defects, or non-lamellar phase transitions should select Oxyopinin 2b when the experimental objective requires a curvature-inducing rather than primarily bilayer-disrupting peptide probe.

Insecticidal Synergy Research with Neurotoxin Combinations

Oxyopinins demonstrate positive insecticidal cooperativity with spider neurotoxins such as Oxytoxin 1, a property not shared by structurally related antimicrobial peptides from non-spider sources (ponericins, dermaseptins) [1]. Oxyopinin 2b is appropriate for agrochemical or biopesticide research programs investigating synergistic venom peptide combinations, where the oxyopinin component contributes membrane-permeabilizing activity that potentiates neurotoxin access to target sites.

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